2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate
CAS No.: 653605-16-4
Cat. No.: VC16828318
Molecular Formula: C8H5Cl3F2O4S
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653605-16-4 |
|---|---|
| Molecular Formula | C8H5Cl3F2O4S |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | (2,6-difluorophenyl) 2,2,2-trichloroethyl sulfate |
| Standard InChI | InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2 |
| Standard InChI Key | GFOULYVMENMWKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)OS(=O)(=O)OCC(Cl)(Cl)Cl)F |
Introduction
2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a synthetic organic compound that belongs to the class of organosulfur compounds, specifically sulfates. It is characterized by the presence of a difluorophenyl group and a trichloroethyl moiety, contributing to its unique chemical properties and reactivity. This compound has garnered attention for its potential applications in organic synthesis and biochemical research.
Synthesis Methods
The synthesis of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate typically involves the sulfation of chlorinated phenols or related derivatives using reagents such as chlorosulfuric acid. The specific reaction conditions are crucial for yielding the desired sulfate ester.
Biological Activity and Applications
Preliminary studies suggest that 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate may exhibit antimicrobial properties due to its structural characteristics, which could inhibit specific bacterial growth or function. Its interaction with biological membranes may provide insights into its cytotoxicity and effects on cellular pathways.
Potential Applications Table
| Field | Potential Application |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Biochemical Research | Study of antimicrobial properties |
| Biological Studies | Interaction with biological membranes |
Interaction Studies
Research on 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate focuses on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound interacts at the molecular level with biological systems and other chemicals.
Comparison with Similar Compounds
Several compounds share structural or functional similarities with 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2-methylphenyl) 2,2,2-trichloroethyl sulfate | 653605-18-6 | Similar trichloroethyl group; different phenyl substitution |
| (4-fluorophenyl) 2,2,2-trichloroethyl sulfate | Not available | Contains a fluorinated phenyl group; potential variations in reactivity |
| (3-chlorophenyl) 2,2,2-trichloroethyl sulfate | Not available | Chlorinated phenyl group; differing biological activities |
The unique combination of fluorine and chlorine substituents on the aromatic ring combined with the trichloroethyl group in 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate may lead to distinctive chemical properties and biological activities compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume